molecular formula C16H12ClN3O3S2 B13059937 [[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate

[[4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate

Cat. No.: B13059937
M. Wt: 393.9 g/mol
InChI Key: NPSQVOUZVKAMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation: The thiazole ring can undergo oxidation reactions, leading to various derivatives.

      Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

      Substitution: Substituents on the phenyl ring can be modified using standard aromatic substitution reactions.

      Common Reagents: Boronic acids, acid chlorides, reducing agents, and nucleophiles.

      Major Products: These reactions yield diverse analogs with potential biological activities.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug candidates. Their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects, are investigated.

      Biological Studies: It may serve as a probe to study specific biological pathways or molecular targets.

      Industry: Applications in materials science, such as organic electronics or sensors, are also explored.

  • Mechanism of Action

    • The exact mechanism remains an active area of research. it likely interacts with specific protein targets or cellular pathways.
    • Further studies are needed to elucidate its mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C16H12ClN3O3S2

    Molecular Weight

    393.9 g/mol

    IUPAC Name

    [[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]iminomethylamino] thiophene-2-carboxylate

    InChI

    InChI=1S/C16H12ClN3O3S2/c17-16-18-8-13(25-16)9-22-12-5-3-11(4-6-12)19-10-20-23-15(21)14-2-1-7-24-14/h1-8,10H,9H2,(H,19,20)

    InChI Key

    NPSQVOUZVKAMBJ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CSC(=C1)C(=O)ONC=NC2=CC=C(C=C2)OCC3=CN=C(S3)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.